di(Atorvastatin-d5) CalciuM Salt

Description

Role of Deuterated Analogs in Pharmacological and Analytical Investigations

Deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), are a specific and widely used class of stable isotope-labeled compounds. The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This difference in bond strength can slow down the rate of chemical reactions that involve the breaking of this bond, which is often a key step in drug metabolism. cdnsciencepub.com

This property of deuterated analogs has several important applications in pharmacological and analytical investigations:

Modulation of Drug Metabolism: By strategically placing deuterium at sites of metabolic activity, researchers can slow down the rate at which a drug is broken down by enzymes, particularly cytochrome P450 (CYP) enzymes. cdnsciencepub.com This can lead to an increased half-life, improved bioavailability, and potentially reduced formation of toxic metabolites. ontosight.aiacs.orgresearchgate.net This "deuterium switch" approach has even led to the development and approval of deuterated drugs with improved pharmacokinetic profiles. medchemexpress.comresearchgate.net

Mechanistic Studies: Deuterated analogs are valuable tools for elucidating the mechanisms of enzymatic reactions and metabolic pathways. ontosight.ainih.gov By observing the KIE, researchers can gain insights into the rate-limiting steps of these processes.

Internal Standards in Bioanalysis: Due to their chemical similarity and mass difference from the parent drug, deuterated analogs are considered the "gold standard" for internal standards in mass spectrometry-based bioanalysis. veeprho.comemrespublisher.comhelsinki.fi They co-elute with the analyte during chromatography and experience similar ionization and fragmentation, ensuring highly accurate and precise quantification of the drug in biological matrices like plasma and urine. veeprho.comnih.govukm.my

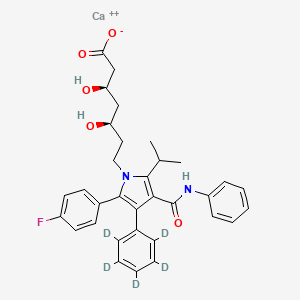

Overview of Di(Atorvastatin-d5) Calcium Salt as a Research Tool

This compound is a deuterated analog of Atorvastatin (B1662188), a statin medication used to lower cholesterol. drugbank.com In this compound, five hydrogen atoms on the phenyl group of the Atorvastatin molecule have been replaced with deuterium atoms. veeprho.com This specific labeling makes it an ideal internal standard for the quantification of Atorvastatin and its metabolites in various biological samples during preclinical and clinical studies. veeprho.comcaymanchem.comnih.gov

The primary application of this compound is in pharmacokinetic studies of Atorvastatin. veeprho.com When analyzing blood or plasma samples from individuals who have taken Atorvastatin, a known amount of this compound is added to the sample. nih.govukm.my During analysis by LC-MS/MS, the mass spectrometer can distinguish between the non-labeled Atorvastatin and the deuterated internal standard based on their mass-to-charge ratio. helsinki.fi This allows for the precise quantification of Atorvastatin concentrations, even at very low levels. emrespublisher.com

Contextualizing Atorvastatin and its Deuterated Counterpart in Modern Pharmaceutical Sciences

Atorvastatin is one of the most widely prescribed drugs globally for the prevention and treatment of cardiovascular diseases. drugbank.com It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. drugbank.com The extensive use of Atorvastatin necessitates robust and accurate analytical methods to study its pharmacokinetics, metabolism, and potential drug-drug interactions.

The development and availability of this compound have significantly advanced the analytical capabilities in Atorvastatin research. emrespublisher.comnih.gov It enables researchers to conduct highly sensitive and specific quantitative assays, which are essential for:

Therapeutic Drug Monitoring: Ensuring that patients receive the optimal dose of Atorvastatin to achieve the desired lipid-lowering effect while minimizing the risk of side effects. veeprho.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between drug exposure and clinical response. nih.gov

Investigating Genetic Influences on Drug Metabolism: Studying how genetic variations in drug-metabolizing enzymes and transporters affect an individual's response to Atorvastatin. nih.govfrontiersin.org

Evaluating Drug-Drug Interactions: Assessing how co-administered drugs may alter the metabolism and clearance of Atorvastatin. ukm.my

| Compound Name |

| This compound |

| Atorvastatin |

| Atorvastatin Calcium |

| Deuterium |

| Carbon-13 |

| Nitrogen-15 |

| 2-hydroxy atorvastatin |

| 4-hydroxy atorvastatin |

| Rosuvastatin |

| Carbamazepine |

| Diltiazem |

| Lovastatin |

| Pravastatin |

| Simvastatin |

| Fluvastatin |

| Pitavastatin |

| Ezetimibe |

| Digoxin |

| Aliskiren |

| Verapamil |

| Cisplatin |

| Cyclophosphamide |

| Dexamethasone |

| Tamoxifen |

| Deutetrabenazine |

| Deucravacitinib |

| Omega-3-acid ethyl esters |

| Eicosapentaenoic acid (EPA) |

| Docosahexaenoic acid (DHA) |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C66H58D10F2N4O10Ca |

| Molar Mass | 1165.4 g/mol chembk.com |

| Appearance | White to Off-White Solid pharmaffiliates.com |

| Melting Point | >161°C (decomposes) chembk.com |

| Storage | 2-8°C Refrigerator, Under inert atmosphere pharmaffiliates.com |

| CAS Number | 222412-82-0 veeprho.comscbt.com |

Research Findings on the Application of Deuterated Atorvastatin

| Study Focus | Key Findings | Reference |

| Pharmacokinetic Analysis | Atorvastatin-d5 is used as an internal standard to accurately quantify atorvastatin in human plasma, enabling the study of its absorption, distribution, metabolism, and excretion. | nih.govfrontiersin.orgsemanticscholar.org |

| Metabolite Quantification | Deuterated analogs of atorvastatin and its active metabolites (2-hydroxyatorvastatin-d5 and 4-hydroxyatorvastatin-d5) are used for their simultaneous quantification in plasma, providing a comprehensive metabolic profile. | nih.govresearchgate.net |

| Bioequivalence Studies | Atorvastatin-d5 is essential for comparing the pharmacokinetic profiles of different formulations of atorvastatin, such as fixed-dose combinations. | semanticscholar.org |

| Therapeutic Use in Animals | Pharmacokinetic studies using d5-atorvastatin as an internal standard have supported the potential therapeutic use of atorvastatin in species like cockatiels. | avma.org |

| Drug Interaction Studies | The use of atorvastatin-d5 as an internal standard helps in evaluating the effect of co-administered drugs on the pharmacokinetics of atorvastatin. | ukm.my |

| Combinatorial Synthesis | A library of deuterated atorvastatin analogs has been synthesized to explore the effects of deuteration on metabolic stability and pharmacokinetic profiles. | researchgate.netnih.govresearchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+2/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJKAHNDTTZSNX-ADFDHUHVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34CaFN2O5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies

Advanced Synthetic Routes for Di(Atorvastatin-d5) Calcium Salt

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired isotopic enrichment and chemical purity.

Deuterium (B1214612) Incorporation Techniques and Site Specificity

The introduction of deuterium atoms into the atorvastatin (B1662188) molecule is a key step in the synthesis of its deuterated analog. The most common strategy involves the use of a deuterated precursor, specifically aniline-2,3,4,5,6-d5. researchgate.netresearchgate.net This ensures the site-specific incorporation of five deuterium atoms onto the phenyl ring attached to the pyrrole (B145914) core of the atorvastatin molecule. This method is preferred as certain hydrogen atoms in the atorvastatin molecule are not readily exchangeable or are located at positions where exchange could lead to undesirable side reactions or structural changes. google.com For instance, hydrogens on the heptanoic acid side chain can be exchanged under acidic or basic conditions, but this may risk the formation of the lactone or hydrolysis of the amide bond. google.com

Precursor Synthesis and Derivatization Approaches

More recent synthetic strategies have explored the use of multicomponent reactions (MCRs) to streamline the process. researchgate.netacs.org For instance, an Ugi reaction-based approach has been shown to shorten the synthetic route compared to traditional methods. acs.org These modern approaches often involve the synthesis of a key intermediate, which is then elaborated to the final atorvastatin structure. One such key intermediate is tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate. researchgate.net The synthesis of the deuterated atorvastatin can be achieved by incorporating the deuterated phenyl group during the construction of the pyrrole ring. researchgate.net

Reaction Optimization for Deuterium Exchange and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. In the context of deuterated compound synthesis, this also includes ensuring high levels of deuterium incorporation. For the synthesis of atorvastatin, various conditions have been explored, including the use of different solvents and catalysts. For example, one process describes the reaction between a key intermediate and an amino side chain in the presence of cyclohexane, THF, and pivalic acid to form a protected diol intermediate of atorvastatin. google.com The efficient hydrolysis of boronate ester intermediates under basic conditions has also been a focus for large-scale production. biomolther.org While these examples pertain to the non-deuterated compound, the principles of optimizing reaction parameters such as temperature, reaction time, and stoichiometry are directly applicable to the synthesis of the deuterated analog to ensure efficient and high-yielding production. google.com

Isotopic Purity and Chemical Characterization of Deuterated Analogs

Following synthesis, it is imperative to thoroughly characterize the this compound to confirm its chemical structure and determine the extent of isotopic labeling.

Analytical Techniques for Isotopic Enrichment Assessment

The determination of isotopic enrichment is crucial to validate the successful incorporation of deuterium. High-resolution mass spectrometry (HR-MS) is a primary tool for this purpose. rsc.org By analyzing the full scan mass spectra, the isotopic ions can be extracted and integrated to calculate the percentage of isotopic enrichment. rsc.org This technique allows for the differentiation of molecules with varying numbers of deuterium atoms. rsc.org

Gas chromatography-mass spectrometry (GC/MS) is another powerful technique used to determine isotopic enrichment. For example, in metabolic studies using deuterated leucine, selected ion monitoring was used to measure the areas under the chromatographic peaks of the derivatized amino acid and its deuterated counterpart to determine enrichment. nih.gov These methods provide a quantitative measure of the success of the deuteration strategy.

Spectroscopic Methods for Structural Confirmation of Deuterated Moieties

A suite of spectroscopic techniques is employed to confirm the chemical structure of the synthesized this compound and to verify the position of the deuterium atoms.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS/MS), is essential for confirming the molecular weight of the deuterated compound and for fragmentation analysis. emrespublisher.comnih.gov The mass spectrum of Atorvastatin-d5 shows a characteristic mass-to-charge ratio (m/z) that is higher than the non-deuterated form, corresponding to the addition of five deuterium atoms. emrespublisher.comresearchgate.net Fragmentation patterns in the tandem mass spectrum can further confirm the location of the deuterium atoms on the phenyl ring. researchgate.net

Infrared (IR) spectroscopy can also be used for structural confirmation by identifying the characteristic functional groups present in the molecule. nih.gov

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its suitability for use in demanding research applications. rsc.orgnih.gov

Research on Atorvastatin Metabolism and Metabolic Pathway Elucidation Using Deuterated Analogs

In Vitro Metabolic Studies of Atorvastatin (B1662188) Using Di(Atorvastatin-d5) Calcium Salt

In vitro metabolic studies are fundamental for identifying the metabolic pathways of a drug and the enzyme systems responsible. The use of this compound in these studies enhances the accuracy and sensitivity of analytical methods.

Identification of Novel Deuterated Metabolites

While the primary metabolites of Atorvastatin, ortho-hydroxyatorvastatin (o-OH-ATV) and para-hydroxyatorvastatin (p-OH-ATV), are well-established, the use of this compound serves as a powerful tool for the confident identification and quantification of these known deuterated metabolites. emrespublisher.comnih.govnih.gov In metabolic studies, the deuterated parent compound is incubated with liver microsomes or other enzyme preparations. The resulting mixture is then analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The characteristic mass shift of +5 Da in the deuterated metabolites allows for their unambiguous identification against a complex biological background. emrespublisher.comresearchgate.net

Although the primary role of this compound in the reviewed literature is as an internal standard for the accurate quantification of known metabolites, its application in discovery-based metabolomics holds the potential for identifying previously unknown or minor metabolic pathways. The distinct isotopic signature would enable the detection of novel deuterated species, prompting further structural elucidation.

Characterization of Metabolic Pathways and Enzyme Systems

The metabolism of Atorvastatin is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal isoenzyme involved in the formation of its hydroxylated metabolites. nih.govnih.gov Studies utilizing this compound as an internal standard have been instrumental in confirming the role of CYP3A4 in Atorvastatin metabolism. By accurately measuring the formation of deuterated ortho- and para-hydroxyatorvastatin in the presence and absence of specific CYP3A4 inhibitors, researchers can definitively characterize this metabolic pathway. nih.gov

Kinetic Profiling of Metabolite Formation

Understanding the kinetics of metabolite formation is essential for predicting drug-drug interactions and individual variability in drug response. The use of this compound and its deuterated metabolites as internal standards is critical for obtaining reliable kinetic data. While specific kinetic parameters (K_m and V_max) for the formation of deuterated metabolites are not extensively reported in the public domain, the analytical methods validated with these standards provide the necessary foundation for such determinations.

The accuracy and precision of the quantification of deuterated metabolites enable the construction of robust kinetic models. For instance, in studies evaluating the inhibitory potential of other drugs on Atorvastatin metabolism, the precise measurement of changes in the formation rate of hydroxylated metabolites is paramount. The stable isotope-labeled internal standards ensure that the observed changes are due to genuine enzyme inhibition and not analytical variability.

Isotopic Tracing for Understanding Metabolic Fate in Pre-clinical Models

The insights gained from in vitro studies are further investigated in pre-clinical animal models to understand the drug's pharmacokinetic profile and metabolic fate in a whole-organism context.

Application in Animal Models for Pharmacokinetic Research

Pharmacokinetic studies in animal models, such as rats and dogs, are a standard part of drug development. This compound is extensively used as an internal standard in these studies to quantify the concentrations of Atorvastatin and its metabolites in plasma and other tissues over time. acs.orgukm.myresearchgate.net This allows for the determination of key pharmacokinetic parameters such as maximum concentration (C_max), time to reach maximum concentration (T_max), and the area under the concentration-time curve (AUC).

The use of deuterated internal standards is crucial for overcoming matrix effects in biological samples, thereby ensuring the accuracy and reliability of the pharmacokinetic data. This data is vital for extrapolating potential human pharmacokinetics and for understanding how factors like genetic polymorphisms in drug transporters and metabolizing enzymes can influence drug disposition. mdpi.com

Comparative Metabolism Studies Between Labeled and Unlabeled Atorvastatin

While this compound is primarily employed as an analytical tool, its use in comparative metabolism studies offers a unique opportunity to investigate the "kinetic isotope effect." A significant difference in the metabolic rate between the deuterated and non-deuterated compound could indicate that the breaking of a carbon-hydrogen bond at the site of deuteration is a rate-limiting step in the metabolic process.

Although detailed comparative metabolic profiles of labeled versus unlabeled Atorvastatin are not widely published, the foundational analytical methods have been established. Such studies would involve co-administering labeled and unlabeled Atorvastatin to animal models and then using high-resolution mass spectrometry to analyze the ratio of deuterated to non-deuterated metabolites. This could provide deeper insights into the mechanisms of Atorvastatin metabolism.

Deuterium (B1214612) Isotope Effects in Biotransformation Processes

The substitution of hydrogen with deuterium can lead to a significant deuterium kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break during a chemical reaction. Consequently, metabolic processes that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly at a deuterated position. This slowing of metabolism at specific sites provides a powerful method for studying the biotransformation of drugs. The application of deuteration as a strategy to modify the pharmacokinetic properties of a drug requires a thorough understanding of its clearance mechanisms and the enzymes involved. nih.gov

The use of deuterated compounds like this compound enables the investigation of a phenomenon known as "metabolic switching." When a primary metabolic pathway is slowed or blocked due to the KIE, the drug's metabolism can be redirected towards alternative, previously minor, metabolic routes. For Atorvastatin, the d5 labeling is located on the phenyl group of the molecule. veeprho.com

The primary metabolic pathways for Atorvastatin involve the oxidation of the N-phenyl group at the para- and ortho-positions, a process mediated mainly by the cytochrome P450 enzyme CYP3A4, to form para-hydroxy Atorvastatin and ortho-hydroxy Atorvastatin, respectively. nih.govmdpi.com The use of Atorvastatin-d5, where deuterium atoms replace hydrogen on this phenyl ring, has been crucial for elucidating the relative importance of these hydroxylation pathways. Research using such labeled analogs helps to trace and quantify the drug and its metabolites in biological systems.

When a specific position on the phenyl ring is deuterated, a reduction in the formation of the corresponding hydroxylated metabolite is expected. This metabolic inhibition at one site can lead to an increase in the formation of metabolites at other non-deuterated sites, providing clear evidence of metabolic shifting and helping to map the metabolic profile of the drug.

| Metabolite | Hypothetical Relative Formation Rate (from Atorvastatin) | Hypothetical Relative Formation Rate (from Atorvastatin-d5) | Change |

|---|---|---|---|

| p-hydroxy Atorvastatin | High | Reduced | ▼ |

| o-hydroxy Atorvastatin | Moderate | Increased | ▲ |

| Other Metabolic Pathways | Low | Slightly Increased | ▲ |

Note: This table provides a conceptual illustration of metabolic switching. The actual quantitative changes can vary based on experimental conditions.

The metabolism of Atorvastatin is predominantly carried out by the Cytochrome P450 (CYP) family of enzymes, with CYP3A4 being the principal enzyme responsible for its oxidation. mdpi.compharmgkb.org The kinetic isotope effects observed with this compound offer significant mechanistic insights into the function of these crucial enzymes.

The magnitude of the KIE provides valuable information about the rate-limiting step of the enzymatic reaction. A large KIE observed in the formation of hydroxylated metabolites from Atorvastatin-d5 would strongly suggest that the cleavage of the C-H bond on the phenyl ring is a critical, rate-determining step in the catalytic cycle of CYP3A4. This supports a mechanism where the enzyme directly abstracts a hydrogen atom from the aromatic ring during the hydroxylation process.

Furthermore, studies with deuterated analogs can help to differentiate between proposed enzymatic mechanisms. For instance, the hydroxylation of aromatic rings by CYP enzymes is a complex process, and the exact mechanism can be debated. By analyzing the specific patterns of metabolic switching and the precise values of the KIE at different positions, researchers can gain evidence that supports one mechanistic pathway over another. These studies can also provide information about the orientation and binding of the Atorvastatin molecule within the active site of the CYP3A4 enzyme, as the accessibility of different positions to the enzyme's reactive center will influence the metabolic outcome. All metabolites of atorvastatin can act as ligands for the pregnane (B1235032) X receptor (PXR), which can in turn induce the expression of CYP3A4. nih.gov

Stability and Degradation Research of Di Atorvastatin D5 Calcium Salt

Chemical Stability Investigations Under Various Environmental Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. These studies involve exposing the drug to stress conditions such as hydrolysis, oxidation, and photolysis to predict its degradation behavior. nih.govresearchgate.net Research indicates that Atorvastatin (B1662188) and its salts are susceptible to degradation under acidic, oxidative, photolytic, and thermal stress. beilstein-journals.org

Hydrolytic Degradation Pathways (Acidic and Alkaline Conditions)

Atorvastatin calcium has been shown to be sensitive to acidic conditions. beilstein-journals.orgnih.govbeilstein-archives.org Under acidic hydrolysis, it undergoes degradation, leading to the formation of several products. nih.gov A common degradation pathway involves the lactonization of the 3,5-dihydroxyheptanoate side chain, a reaction that can be catalyzed by acid. beilstein-journals.org Treatment with dilute mineral acids at room temperature typically converts atorvastatin into its lactone form. beilstein-journals.org More drastic acidic conditions, such as treatment with concentrated hydrochloric acid or heating, can lead to further dehydration of the lactone. beilstein-journals.org Under extremely strong acidic conditions, such as with concentrated sulfuric acid, the carboxanilide residue can be lost, accompanied by lactonization and dehydration in the side chain. beilstein-journals.orgnih.govbeilstein-archives.org In contrast, the compound has been found to be relatively stable under basic hydrolysis conditions. nih.gov

One study subjected Atorvastatin calcium to 0.1 N HCl for 24 hours at ambient temperature to simulate acidic stress. nih.gov In contrast, basic stress testing was performed with 1 N NaOH for 42 hours at the same temperature. nih.gov While significant degradation was observed under acidic conditions, the drug was found to be stable under basic hydrolysis. nih.gov

Oxidative Degradation Mechanisms

Oxidative stress is another critical factor affecting the stability of Atorvastatin. The drug degrades when it comes into contact with oxygen. google.com Studies have shown that exposing Atorvastatin calcium to an oxidizing agent like 1% hydrogen peroxide solution for 24 hours at ambient temperature results in considerable degradation. nih.gov The degradation in the presence of hydrogen peroxide can be accelerated in an acidic environment, leading to the formation of lactone and other oxidative products. nih.gov The reaction with hydrogen peroxide is a way to simulate air oxidation under accelerated conditions. psu.edu The prevention of oxidation can be achieved by carrying out the preparation and packaging processes in an inert atmosphere. google.com

Photolytic Degradation Behavior

Exposure to light can also induce the degradation of Atorvastatin. beilstein-journals.org Photostability studies are conducted by exposing the drug to UV and visible light. nih.gov One study performed a photolytic stress test for 11 days at 200 W h/m² of UV light and 1.2 million lux hours of visible light. nih.gov The results indicated that Atorvastatin calcium is susceptible to photolytic degradation. nih.gov The photodegradation process can be influenced by the presence of excipients and the pH of the solution. nih.gov In aqueous solutions, Atorvastatin undergoes rapid degradation when irradiated with wavelengths between 300 and 350 nm. scirp.org

Identification and Characterization of Degradation Products

Identifying and characterizing the degradation products of a drug is crucial for ensuring its safety and quality. Various analytical techniques are employed for this purpose, with mass spectrometry and spectroscopy being particularly powerful.

Mass Spectrometric Approaches for Impurity Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used technique for the identification of degradation products. nih.govresearchgate.net Multi-stage mass spectrometry (MSn) can provide a comprehensive fragmentation pathway of the drug, which aids in the structural elucidation of its degradants. nih.gov Techniques like liquid chromatography/time-of-flight mass spectrometry (LC/TOFMS) are also utilized for accurate mass measurements. nih.gov Through these methods, several previously unknown hydrolytic and photolytic degradation products of Atorvastatin have been identified. nih.gov For instance, under hydrolytic stress, products such as the dehydrated drug, dehydrated drug lactone, and their diastereomers have been characterized. nih.gov

Spectroscopic Elucidation of Degradant Structures

Alongside mass spectrometry, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are indispensable for the definitive structural characterization of degradation products. nih.govbeilstein-archives.orgresearchgate.net In cases where novel degradation products are formed under drastic conditions, their structures have been elucidated using NMR spectroscopy, high-resolution mass spectrometry (HRMS), and even X-ray crystal structure analysis. beilstein-journals.orgnih.govbeilstein-archives.org For example, the structures of two novel degradation products formed under extremely strong acidic conditions were confirmed through these spectroscopic methods. beilstein-journals.org Raman spectroscopy has also been used to provide arguments concerning the chemical compounds resulting from photodegradation in an alkaline solution. nih.gov

| Compound Name |

|---|

| di(Atorvastatin-d5) CalciuM Salt |

| Atorvastatin Calcium |

| Atorvastatin |

| Stress Condition | Conditions Applied | Observation | Key Degradation Products |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 N HCl, 24h, ambient temperature nih.gov | Considerable degradation nih.gov | Lactone, Dehydrated Lactone beilstein-journals.org |

| Alkaline Hydrolysis | 1 N NaOH, 42h, ambient temperature nih.gov | No degradation observed nih.gov | N/A |

| Oxidation | 1% H₂O₂, 24h, ambient temperature nih.gov | Considerable degradation nih.gov | Lactone, other oxidative products nih.gov |

| Photolysis | UV light (200 W h/m²) and visible light (1.2 million lux hours) for 11 days nih.gov | Degradation observed nih.gov | Various photoproducts nih.govscirp.org |

| Thermal Degradation | 105°C for 10 days nih.gov | Degradation observed nih.gov | Known impurities H & J nih.gov |

| Technique | Application in Degradation Studies |

|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and profiling of impurities and degradation products. nih.govresearchgate.net |

| Multi-Stage Mass Spectrometry (MSn) | Establishing comprehensive mass fragmentation pathways of the drug and its degradants. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure of degradation products. beilstein-journals.orgnih.govbeilstein-archives.org |

| Infrared (IR) Spectroscopy | Confirmation of the structure of impurities. researchgate.net |

| X-ray Crystal Structure Analysis | Definitive structural characterization of novel degradation products. beilstein-journals.orgnih.govbeilstein-archives.org |

| Raman Spectroscopy | Characterizing photodegradation products in alkaline solutions. nih.gov |

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is crucial for assessing the chemical stability of this compound. These methods are designed to separate the intact drug from any degradation products that may form under various stress conditions, thereby providing a clear and accurate measure of the drug's stability. High-Performance Liquid Chromatography (HPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are the most widely employed techniques for this purpose, often coupled with mass spectrometry (MS) for the identification of degradation products. nih.govresearchgate.net

The core principle behind a stability-indicating method is its ability to resolve the primary analyte peak from all other peaks corresponding to impurities or degradants. academicjournals.org Method development and validation are performed in accordance with International Council for Harmonisation (ICH) guidelines, which mandate forced degradation studies to demonstrate the method's specificity. nih.govscielo.br These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. researchgate.netjddtonline.info

Chromatographic Methods

Several RP-HPLC methods have been developed for the analysis of atorvastatin and its related compounds, which are directly applicable to its deuterated analogue. tandfonline.comnih.gov These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and organic solvents such as acetonitrile (B52724) and methanol (B129727). scielo.brnih.gov The selection of the mobile phase composition, pH, and gradient elution program is optimized to achieve effective separation of all components. scielo.brrsc.org

For instance, one method achieved chromatographic separation on a Zorbax Bonus-RP column using a gradient elution with a water-acetonitrile-trifluoroacetic acid mobile phase, with a total run time of 25 minutes. nih.govresearchgate.net Another validated method for atorvastatin calcium utilized a Phenomenex Gemini C-18 column with an isocratic mobile phase of 0.02 M potassium dihydrogen phosphate, acetonitrile, and methanol (30:10:60, v/v/v), adjusted to pH 4. nih.gov Detection is commonly performed using a UV detector at wavelengths ranging from 240 nm to 277 nm. scielo.brnih.govaustinpublishinggroup.com

The following table summarizes typical parameters for stability-indicating HPLC methods developed for atorvastatin, which serve as a basis for this compound analysis.

Table 1: Example HPLC Method Parameters for Atorvastatin Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) researchgate.net | Phenomenex Gemini C-18 (250×4.6 mm, 5 μm) nih.gov | Cosmosil-C18 (250 mm x 4.6 mm, 5 µ) scielo.br |

| Mobile Phase | Water-Acetonitrile-Trifluoroacetic Acid (Gradient) researchgate.net | 0.02 M KH₂PO₄:Acetonitrile:Methanol (30:10:60 v/v/v) nih.gov | Acetonitrile:Ammonium Acetate Buffer (pH 5.0):Methanol (50:25:25 v/v/v) scielo.br |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min nih.gov | 1.0 mL/min scielo.br |

| Detection (UV) | 245 nm researchgate.net | 240 nm nih.gov | 277 nm scielo.br |

| Retention Time | Not specified | Not specified | 6.195 min scielo.br |

This table is interactive. You can sort and filter the data.

Forced Degradation Studies

Forced degradation studies are integral to the development of stability-indicating methods. In these studies, this compound is exposed to a variety of harsh conditions to accelerate its decomposition. Research on atorvastatin calcium has shown that the molecule is susceptible to degradation under acidic, oxidative, thermal, and photolytic conditions. nih.govresearchgate.net In contrast, it exhibits greater stability under basic hydrolysis conditions. nih.gov

In a typical study, the drug substance was exposed to 0.1 N HCl for 24 hours for acid hydrolysis, 1% H₂O₂ for 24 hours for oxidation, and exposed to heat and light to assess thermal and photolytic degradation. nih.gov The resulting mixtures are then analyzed by the developed HPLC method to ensure that all degradation product peaks are well-resolved from the main this compound peak. nih.govacademicjournals.org The use of a photodiode array (PDA) detector helps in assessing the purity of the analyte peak in the presence of its impurities and degradation products. nih.gov

The outcomes of these stress tests confirm the method's specificity and stability-indicating capabilities. nih.gov The ability to separate the parent drug from its degradants is paramount for accurately quantifying the remaining drug substance after exposure to stability-testing conditions.

Table 2: Summary of Forced Degradation Findings for Atorvastatin

| Stress Condition | Reagent/Parameter | Duration | Observation |

| Acid Hydrolysis | 0.1 N HCl nih.gov | 24 hours nih.gov | Considerable degradation observed. nih.govresearchgate.net |

| Base Hydrolysis | 1 N NaOH nih.gov | 42 hours nih.gov | No significant degradation observed. nih.gov |

| Oxidation | 1% H₂O₂ nih.gov | 24 hours nih.gov | Significant degradation observed. nih.govscielo.br |

| Thermal | 60°C semanticscholar.org | 10 days semanticscholar.org | Degradation observed. nih.govresearchgate.net |

| Photolytic | Direct sunlight semanticscholar.org | 2 days semanticscholar.org | Degradation observed. nih.govresearchgate.net |

This table is interactive. You can sort and filter the data.

Method Validation

Once the chromatographic conditions are optimized and proven to be stability-indicating, the method is validated as per ICH guidelines. nih.gov Validation ensures that the analytical method is reliable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. nih.gov

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. academicjournals.orgnih.gov

Accuracy: Determined by recovery studies, accuracy measures the closeness of the test results obtained by the method to the true value. nih.gov Recoveries for atorvastatin are often in the range of 98-100%. scielo.brnih.gov

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), this parameter measures the degree of scatter between a series of measurements. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. tandfonline.comnih.gov

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage. nih.govaustinpublishinggroup.com

The successful validation of these analytical methods provides confidence in the data generated during stability studies of this compound, ensuring that any observed degradation is accurately measured and reported.

Future Research Directions and Advanced Applications

Exploration of New Deuteration Sites for Enhanced Research Utility

The strategic placement of deuterium (B1214612) atoms within a drug molecule can significantly influence its metabolic fate and pharmacokinetic profile. medchemexpress.comresearchgate.net The current di(Atorvastatin-d5) Calcium Salt features deuterium on the phenyl ring. pharmaffiliates.com However, the exploration of alternative deuteration sites on the atorvastatin (B1662188) molecule presents a promising avenue for research. The concept of creating a library of deuterated atorvastatin compounds through combinatorial chemistry has been proposed as a method to systematically study these effects. nih.govacs.org

Different deuteration patterns could yield analogues with altered metabolic stability at specific sites, providing more nuanced tools for metabolic pathway analysis. For instance, deuteration at sites prone to oxidation could slow down metabolism, allowing for a clearer identification of primary and secondary metabolic pathways. This approach has gained attention for its potential to improve clinical pharmacokinetics and metabolic profiles of drugs. nih.gov The synthesis and characterization of a variety of deuterated atorvastatin derivatives would enable researchers to select the most appropriate labeled compound for a specific research question, thereby enhancing the precision of metabolic studies. researchgate.net

Integration into High-Throughput Screening and Metabolomics Platforms

The demand for rapid and reliable analytical methods in drug discovery has led to the widespread adoption of high-throughput screening (HTS) and metabolomics. nih.gov In these platforms, which often analyze a large number of samples, the use of deuterated internal standards is crucial for ensuring data accuracy and reliability. acs.orgnih.govacs.org this compound is ideally suited for this role in studies involving atorvastatin.

When integrated into HTS workflows, this compound can be used to accurately quantify atorvastatin and its metabolites across numerous samples simultaneously, with minimal ion suppression or matrix effects. nih.govscispace.com This is particularly valuable in large-scale screening of potential drug-drug interactions or in population pharmacokinetic studies.

In the field of metabolomics, which involves the comprehensive study of metabolites in a biological system, stable isotope labeling is a cornerstone for quantification, identification, and pathway analysis. nih.govtandfonline.com The use of stable isotope-labeled compounds like this compound allows for absolute quantification of the drug and its metabolites, providing a clearer picture of its impact on the broader metabolic network. iris-biotech.de This integration is moving the field from observational studies to more detailed mechanistic investigations of cellular metabolism. nih.gov

Role in Mechanistic Pharmacological Research and Target Validation

Understanding the precise mechanism of action of a drug is fundamental to pharmacology. Stable isotopically labeled drugs are invaluable tools in these mechanistic studies, helping to elucidate a drug's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile. iris-biotech.de this compound, as a labeled analogue of atorvastatin, can be instrumental in this area of research.

By tracing the journey of the d5-labeled atorvastatin in a biological system, researchers can gain detailed insights into its metabolic and pharmacokinetic pathways. iris-biotech.de This is crucial for understanding how atorvastatin interacts with its target, HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. drugbank.comnih.gov The use of the labeled compound allows for precise measurement of the parent drug and its metabolites in various tissues and at different time points, helping to build a comprehensive picture of its pharmacological activity.

Furthermore, in target validation studies, this compound can be used to confirm the engagement of atorvastatin with HMG-CoA reductase and to study the downstream effects on the cholesterol synthesis pathway. This can be particularly useful in complex biological matrices where the sensitive and selective detection of the drug and its metabolites is challenging. emrespublisher.com

Advancements in Stable Isotope Labeling Technologies for Complex Molecules

The field of stable isotope labeling is continuously advancing, with new technologies emerging to facilitate the synthesis and application of labeled compounds. adesisinc.com These advancements are making it easier and more cost-effective to produce complex labeled molecules like this compound and are expanding their research applications.

Innovations include the development of automated synthesis platforms and novel labeling reagents that offer greater precision and efficiency. adesisinc.com Techniques such as carbon-14 (B1195169) labeling are being refined for late-stage incorporation into molecules, which minimizes radioactive steps and waste. acs.org For tritium (B154650) labeling, new catalysts are being developed and utilized in a significant portion of syntheses. acs.org

Q & A

Basic Research Questions

Q. What is the role of di(Atorvastatin-d5) Calcium Salt as an internal standard in mass spectrometry?

- Methodological Answer : Deuterated analogs like this compound are used to correct for matrix effects and ionization variability in LC-MS/MS. The compound’s deuterium substitution minimizes isotopic interference with the parent analyte (atorvastatin), enabling precise quantification in biological matrices. Researchers should prepare calibration curves using spiked deuterated standards and validate recovery rates (≥95%) via spike-and-recovery experiments in plasma or liver microsomes .

Q. How is this compound synthesized, and what are critical reaction conditions?

- Methodological Answer : Synthesis involves three key steps: (1) synthesis of atorvastatin via condensation of tert-butyl ester intermediates, (2) hydroxylation at the ortho position using cytochrome P450 (CYP3A4) analogs, and (3) deuteration via hydrogen-deuterium exchange under acidic conditions (D₂O, 60°C). Purity (>95%) is ensured via HPLC with UV detection (λ = 244 nm) and mass spectrometry .

Q. How do researchers validate the stability of this compound in long-term pharmacokinetic (PK) studies?

- Methodological Answer : Stability is assessed under three conditions: (a) room temperature (25°C, 72 hr), (b) freeze-thaw cycles (-80°C to 25°C, 3 cycles), and (c) autosampler stability (4°C, 24 hr). Degradation is quantified via % deviation from initial concentration using validated LC-MS/MS methods. Acceptable stability thresholds are ≤15% degradation .

Advanced Research Questions

Q. What experimental strategies mitigate CYP3A4-mediated drug-drug interactions (DDIs) when using this compound in vivo?

- Methodological Answer : CYP3A4 induction/inhibition can alter deuterated metabolite kinetics. Co-administration studies with CYP3A4 modulators (e.g., ketoconazole or rifampicin) are conducted in rodent models. Plasma concentrations are monitored via LC-MS/MS, and enzyme activity is quantified using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Dose adjustments are made if AUC ratios (test/control) exceed 1.25 .

Q. How can researchers address low solubility of this compound in formulation studies?

- Methodological Answer : Solubility enhancement is achieved via:

- Co-crystallization : Liquid-assisted grinding with dipicolinic acid (1:1 molar ratio) increases aqueous solubility by 3.5-fold (from 0.12 mg/mL to 0.42 mg/mL) .

- Solid dispersion : Spray-drying with polyvinylpyrrolidone (PVP K30) at 1:3 (w/w) ratio improves dissolution rate (85% in 60 min vs. 45% for pure compound) .

- pH adjustment : Solubility peaks at pH 6.8 (phosphate buffer), aligning with intestinal absorption windows .

Q. What analytical approaches resolve discrepancies in reported IC₅₀ values for HMG-CoA reductase inhibition?

- Methodological Answer : Variability in IC₅₀ (4.8–7.3 nM) arises from assay conditions. Standardization involves:

- Enzyme source : Use recombinant human HMG-CoA reductase (≥90% purity) to minimize batch variability.

- Substrate concentration : Fixed [HMG-CoA] at 100 μM (Km = 40 μM) to ensure linear kinetics.

- Data normalization : Express activity as % inhibition relative to vehicle control (0.1% DMSO). Confirm results with orthogonal assays (e.g., radiometric [¹⁴C]-mevalonate quantification) .

Quality Control & Standardization

Q. How are reference standards for this compound validated against pharmacopeial guidelines?

- Methodological Answer : Compliance with EP/USP requires:

- Purity verification : ¹H-NMR (DMSO-d₆, δ 7.2–7.4 ppm for aromatic protons) and HPLC-UV (≥98% peak area).

- Cross-contamination checks : Test for related substances (e.g., para-hydroxy analogs) via gradient elution (ACN:0.1% TFA, 40:60 to 80:20 over 30 min) .

Q. What are the critical parameters for scaling up synthesis while maintaining isotopic purity?

- Methodological Answer : Deuterium incorporation (≥98%) is ensured via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.